molecular formula C19H22ClN3O2 B5580110 2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol

2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol

Cat. No.: B5580110
M. Wt: 359.8 g/mol
InChI Key: RAHXVQAZJJCHDB-UHFFFAOYSA-N
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Description

2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1400546 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Shpakovsky et al. (2012) focuses on the synthesis and characterization of organotin(IV) complexes, indicating a methodological approach to creating compounds with potential biological activity. The research showcases how different geometries around the metal center can influence the properties of the synthesized complexes, highlighting the compound's cytotoxic activity against human breast cancer cells (Shpakovsky et al., 2012).

Ligand Optimization for Receptor Binding

Research by Altenbach et al. (2008) explores structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study exemplifies the process of optimizing ligands to improve their potency and efficacy, which could be crucial for the development of new therapeutic agents (Altenbach et al., 2008).

Development of New Heterocyclic Compounds

El-Deeb et al. (2008) describe the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing an efficient method for preparing new heterocyclic compounds that could have diverse scientific applications. This work emphasizes the versatility of pyrimidine derivatives in chemical synthesis and the potential for creating compounds with novel properties (El-Deeb et al., 2008).

Cross-Couplings in Pyrimidines

A study by Majeed et al. (1989) delves into the stannylation reaction and cross-couplings in pyrimidines, providing insights into the synthesis of stannylated pyrimidines and their potential in forming new carbon-carbon bonds through cross-coupling reactions. This research contributes to the field of organic synthesis, offering pathways to complex molecules (Majeed et al., 1989).

Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives

Lee et al. (2005) report on the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. Their work highlights the significance of structural modification in altering the photophysical properties of compounds, which could be beneficial for developing new materials for optoelectronic applications (Lee et al., 2005).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems or targets .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

Properties

IUPAC Name

2-tert-butyl-5-[3-(2-chlorophenyl)pyrrolidine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-19(2,3)18-21-10-14(16(24)22-18)17(25)23-9-8-12(11-23)13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHXVQAZJJCHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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